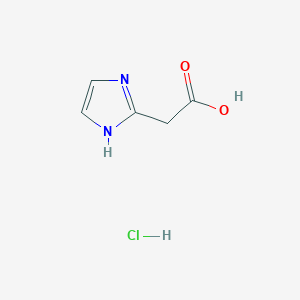

2-(1H-Imidazol-2-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJCAXSFAKNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297344-60-5 | |

| Record name | 2-(1H-imidazol-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)acetic acid hydrochloride typically involves the reaction of imidazole with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the carbon of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid.

Reduction: Reduction reactions can convert the compound into imidazole-2-ylmethanol.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

Oxidation: Imidazole-2-carboxylic acid.

Reduction: Imidazole-2-ylmethanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Imidazol-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Key structural variations among similar compounds include:

- 2-(1H-Imidazol-4-yl)acetic acid hydrochloride: A positional isomer with the acetic acid group at the 4-position, which may influence biological activity due to differences in steric and electronic interactions .

- Functional group modifications: 2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride: Incorporation of a hydroxyl group enhances solubility in aqueous media but may reduce stability under acidic conditions .

Physicochemical Properties

The table below summarizes key properties of 2-(1H-Imidazol-2-yl)acetic acid hydrochloride and related compounds:

*Estimated based on analogous imidazole-carboxylic acid derivatives .

Key Research Findings

- Sublimation Properties : Compounds structurally related to 2-(1H-Imidazol-2-yl)pyridine exhibit sublimation Gibbs energies (ΔG°) ranging from 50–70 kJ/mol, suggesting moderate thermal stability for processing .

- Solubility Trends : Imidazole-acetic acid derivatives show pH-dependent solubility, with higher solubility at acidic pH due to protonation of the imidazole ring .

Biological Activity

2-(1H-Imidazol-2-yl)acetic acid hydrochloride is a compound of significant interest due to its diverse biological activities. Its structure, characterized by an imidazole ring, suggests potential interactions with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the imidazole ring is crucial for its biological activity, as it can participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds containing imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Inhibition of cell wall synthesis |

| Gram-negative bacteria | Disruption of membrane integrity |

Antiviral Effects

In addition to its antibacterial properties, this compound has been investigated for antiviral effects. It has shown promise in vitro against viruses such as influenza and herpes simplex virus (HSV). The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also noteworthy. Research indicates that it can modulate inflammatory pathways by inhibiting the activity of enzymes such as lipoxygenases, which are involved in the production of pro-inflammatory mediators. This makes it a potential candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring allows for interactions with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act on specific receptors involved in metabolic and signaling pathways.

- Metal Ion Coordination : The compound can chelate metal ions, which are crucial for the function of certain enzymes.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects in a murine model of arthritis. Mice treated with the compound showed reduced swelling and inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of 2-(1H-Imidazol-2-yl)acetic acid hydrochloride?

To confirm the structure and purity, employ nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. SCXRD using SHELXL (part of the SHELX suite) is particularly effective for resolving positional isomerism (e.g., 4-yl vs. 5-yl ambiguity in IUPAC naming) . For complex cases, coupling HPLC with polarimetry or vibrational spectroscopy (IR) can distinguish isomers .

Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?

Key strategies include:

- Reagent selection : Use 2-chloroacetate derivatives and imidazole precursors under basic conditions (e.g., NaHCO₃) to minimize side reactions .

- Catalysis : Employ phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics .

- Purification : Utilize recrystallization from DMF/acetic acid mixtures or reverse-phase chromatography to remove unreacted imidazole or byproducts . Monitor purity via HPLC (>95%) and confirm using melting point analysis (e.g., 127°C for the hydrochloride salt) .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

- Storage : Store at -20°C in airtight, moisture-resistant containers to prevent degradation .

- Exposure control : Use PPE (gloves, lab coats) and fume hoods during synthesis. In case of skin contact, wash immediately with soap/water .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to local regulations .

Advanced: How can researchers resolve discrepancies in IUPAC nomenclature (e.g., 4-yl vs. 5-yl substitution) for this compound?

The ambiguity arises from imidazole ring numbering conventions. To resolve:

- X-ray crystallography : Use SHELX-refined SCXRD data to unambiguously assign substituent positions .

- Comparative spectroscopy : Analyze H-NMR coupling patterns; protons adjacent to the acetic acid group exhibit distinct splitting in 2-yl vs. 4-yl isomers .

- Literature cross-referencing : Validate against CAS registry entries (e.g., CAS 3251-69-2) and PubChem CID 145685 .

Advanced: What role does this compound play in targeted protein degradation (e.g., PROTACs)?

As a semi-flexible linker , its acetic acid moiety facilitates covalent attachment to E3 ligase ligands, while the imidazole ring provides rigidity for ternary complex formation. Optimize linker length by comparing PROTAC efficacy via Western blotting (target protein degradation) and surface plasmon resonance (SPR) (binding affinity measurements) .

Basic: How should researchers address the compound’s limited shelf life and stability?

- Stability testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Formulation : Lyophilize the hydrochloride salt for long-term storage and reconstitute in anhydrous DMSO immediately before use .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

- Impurity profiling : Use UHPLC-MS/MS with a C18 column (0.1% formic acid in mobile phase) to detect residual solvents (e.g., acetic acid) or des-ethyl byproducts .

- Validation : Apply ICH Q2(R1) guidelines for method validation, ensuring limits of detection (LOD) ≤ 0.1% .

Advanced: How can computational methods predict the compound’s biological activity?

- Molecular docking : Use AutoDock Vina to simulate binding to imidazole-accepting enzymes (e.g., histidine decarboxylase) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from enzyme inhibition assays .

Basic: What are the key differences between this compound and its structural analogs (e.g., 4-yl isomer)?

- Physicochemical properties : The 2-yl isomer exhibits higher aqueous solubility due to enhanced hydrogen bonding via the acetic acid group .

- Biological activity : The 2-yl derivative shows stronger binding to zinc-containing metalloenzymes, validated by ITC (isothermal titration calorimetry) .

Advanced: How can researchers mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.